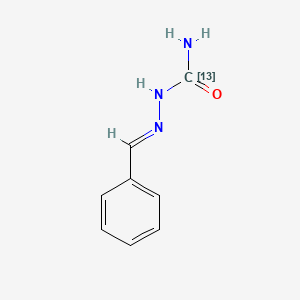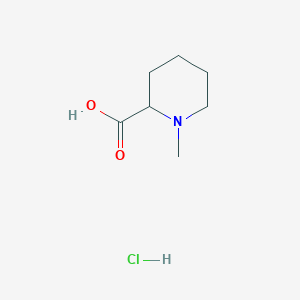![molecular formula C₂₂H₂₈O₄ B1147503 (2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde CAS No. 1338549-02-2](/img/structure/B1147503.png)
(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₈O₄ and its molecular weight is 356.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Stress and Cell Signaling
Aldehydes like 4-hydroxynonenal (HNE) and acetaldehyde are by-products of lipid peroxidation, indicating oxidative stress. These compounds are not only markers of oxidative damage but also act as signaling molecules that can influence cell proliferation, apoptosis, and differentiation. The bioactivity of such aldehydes suggests that related compounds, including the one , could potentially have similar biological roles, impacting cellular pathways and disease processes such as Alzheimer's disease, cancer, and others (Žarković, 2003), (Kutuk & Basaga, 2007).
Analytical Detection and Clinical Applications
The detection and quantification of aldehydes like acetaldehyde in biological systems are crucial for understanding their physiological and pathological roles. Novel analytical methods facilitate clinical applications, including their use as markers for lipid peroxidation in diseases and food quality control. This emphasizes the importance of analytical chemistry in elucidating the roles of complex compounds in health and disease (Dianzani, Barrera, & Parola, 1999).
Environmental and Astrochemical Studies
Aldehydes, including acetaldehyde, have been studied in various environments, from atmospheric chemistry to interstellar space, demonstrating the diverse contexts in which these compounds can be relevant. Their formation, degradation pathways, and impacts on environmental chemistry provide a broad perspective on the scientific applications of organic compounds, potentially including the exploration of similar compounds in astrobiological research (Vazart et al., 2020).
Toxicology and Health Implications
The toxicological aspects of aldehydes, particularly in relation to alcohol metabolism and its by-products like acetaldehyde, have significant implications for understanding substance abuse, addiction, and associated health risks. Studies on genetic polymorphisms affecting alcohol and aldehyde metabolism shed light on individual susceptibilities to alcohol-related diseases, highlighting the intersection of genetics, metabolism, and toxicology (Quertemont, 2004).
Propriétés
IUPAC Name |
(2Z)-2-hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-15,18,20,25-26H,4-5,8,10H2,1-3H3/b19-16-/t12-,14-,15-,18-,20+,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGYYRSXRDASPZ-MAFKTLPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(=C(C=O)O)C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC/C(=C(\C=O)/O)/[C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








